![molecular formula C11H11N3O2 B2629637 3-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid CAS No. 1003013-01-1](/img/structure/B2629637.png)
3-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid
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Overview
Description
“3-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid” is a chemical compound that is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is also known by its synonyms 3-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid; Benzoic acid, 3-[(3-amino-1H-pyrazol-1-yl)methyl]-; 3-((3-Imino-2,3-dihydro-1H-pyrazol-1-yl)methyl)benzoic acid .
Molecular Structure Analysis
The molecular structure of “3-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid” can be analyzed using various spectroscopic techniques such as NMR, IR, and UV-vis spectroscopy. For example, a compound with a similar structure, 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid, was characterized using 1H NMR and 13C NMR . Theoretical UV-vis spectra can also be explored using the TD-DFT and CPCM solvent model technique .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid” can be inferred from similar compounds. For instance, imidazole, a five-membered heterocyclic moiety, is a white or colorless solid that is highly soluble in water and other polar solvents .properties
IUPAC Name |
3-[(3-aminopyrazol-1-yl)methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c12-10-4-5-14(13-10)7-8-2-1-3-9(6-8)11(15)16/h1-6H,7H2,(H2,12,13)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJRNNDCMGKICB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CN2C=CC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid |
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